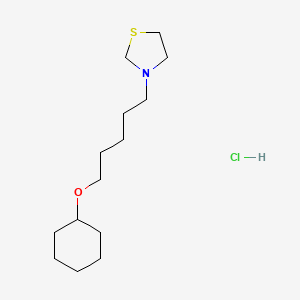![molecular formula C13H8Cl2N2O4S2 B14678821 Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro- CAS No. 28343-24-0](/img/structure/B14678821.png)
Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] is a complex organic compound with the molecular formula C13H10N2O4S2. This compound is known for its unique structure, which includes a benzene ring substituted with diazomethylene and sulfonyl groups, as well as chlorine atoms. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] typically involves the reaction of benzene derivatives with diazomethane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as chromatography and recrystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The diazomethylene group can participate in cycloaddition reactions, while the sulfonyl groups can engage in sulfonation reactions. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(diazomethylene)bis-: This compound lacks the sulfonyl and chlorine substituents, making it less reactive in certain chemical reactions.
Benzene, 1,1’-sulfonylbis[4-chloro-]: This compound does not contain the diazomethylene group, which limits its reactivity in cycloaddition reactions.
Uniqueness
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] is unique due to the presence of both diazomethylene and sulfonyl groups, along with chlorine atoms. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
28343-24-0 |
|---|---|
Molecular Formula |
C13H8Cl2N2O4S2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfonyl-diazomethyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8Cl2N2O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(17-16)23(20,21)12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
ULGCVKBNCOLUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


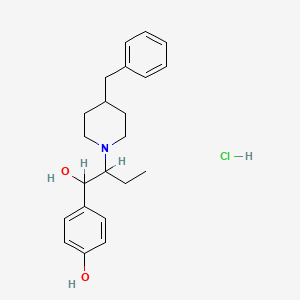
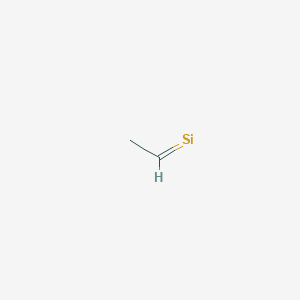
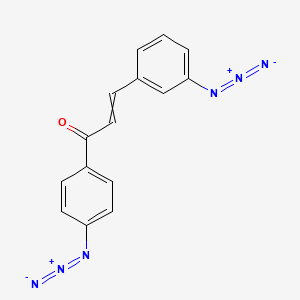
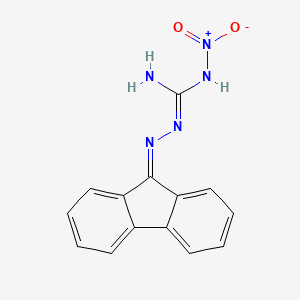
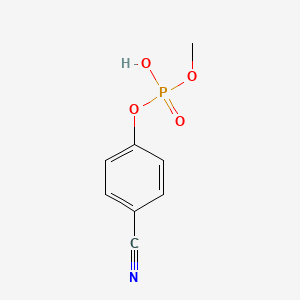
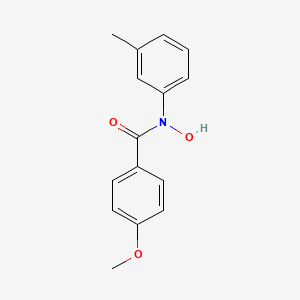
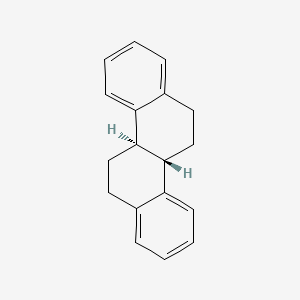
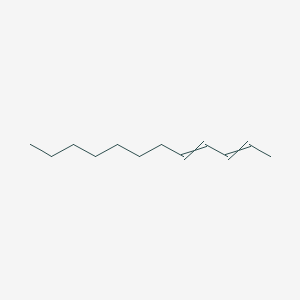

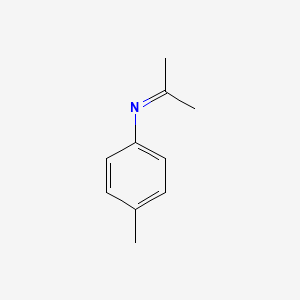

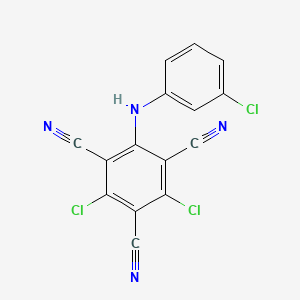
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
